molecular formula C19H23NO2 B5105640 N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide

N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide

Cat. No.: B5105640
M. Wt: 297.4 g/mol
InChI Key: VFMNEGXWHCOPDR-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide is an organic compound known for its unique chemical structure and properties. This compound features a tert-butyl group, a methoxy group, and a phenylacetamide moiety, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 5-tert-butyl-2-methoxyaniline with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-(5-hydroxy-2-methoxyphenyl)-2-phenylacetamide.

    Reduction: Formation of N-(5-tert-butyl-2-methoxyphenyl)-2-phenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-2-methoxyphenyl)benzamide
  • N-(5-tert-butyl-2-methoxyphenyl)cyclobutanecarboxamide

Uniqueness

N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the methoxy group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)15-10-11-17(22-4)16(13-15)20-18(21)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMNEGXWHCOPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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